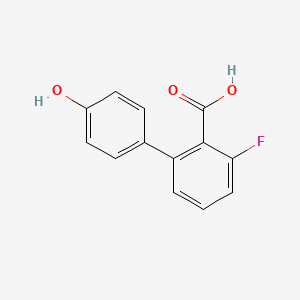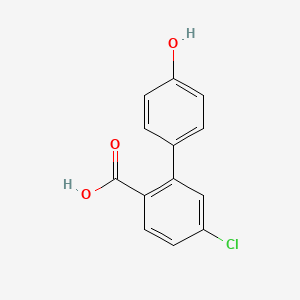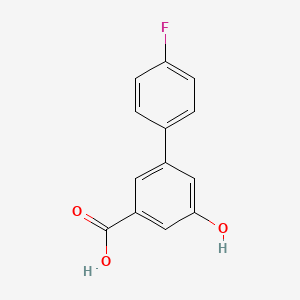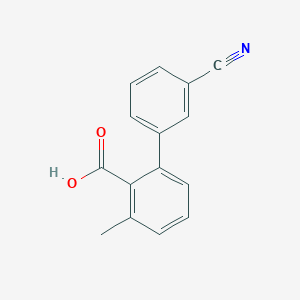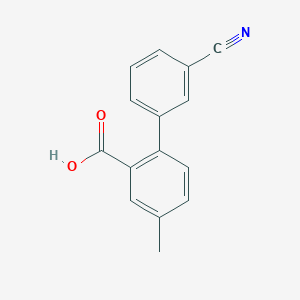
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-FP-5-TFMA) is a compound in the phenyl group of organic molecules. It is a fluorine-substituted benzoic acid, which is a type of carboxylic acid. This compound has a wide range of applications in scientific research due to its unique properties. It is used in the synthesis of various compounds, as a reagent in biochemical reactions, and as an inhibitor of certain enzymes. Additionally, it has been studied for its potential to be used as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed to act as an inhibitor of certain receptors, such as the serotonin receptor. Furthermore, it is believed to act as an antioxidant, scavenging reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it has been studied for its potential to be used as a therapeutic agent. In particular, it has been studied for its potential to be used in the treatment of various diseases, such as cancer, inflammation, and diabetes. Additionally, it has been studied for its potential to be used in the treatment of neurological disorders, such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its low cost, its availability in large quantities, and its stability at room temperature. Additionally, it is relatively easy to synthesize and can be used in a variety of biochemical reactions. The main limitation of using 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its toxicity. It is known to be toxic to certain organisms, including humans, and should be handled with caution.
Orientations Futures
The future directions for 3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% research include further studies into its potential to be used as a therapeutic agent. Additionally, further studies into its mechanism of action and its biochemical and physiological effects are needed. Furthermore, further studies into its potential to be used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, are needed. Finally, further studies into its potential to be used as an inhibitor of certain enzymes and receptors are needed.
Méthodes De Synthèse
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a variety of methods. One method is the reaction of 3-fluorophenol and trifluoroacetic anhydride in the presence of pyridine. This reaction produces 3-fluorophenyl trifluoroacetate, which can be further hydrolyzed to the desired compound. Another method involves the reaction of 3-fluorophenol and trifluoroacetic acid in the presence of zinc powder and a base. This reaction produces 3-fluorophenyl trifluoroacetate, which is then hydrolyzed to the desired compound.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a reagent in biochemical reactions, such as the hydrolysis of peptides and proteins. It is also used as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Furthermore, it has been studied for its potential to be used as a therapeutic agent.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPENHHFFLAVPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688744 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-15-3 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



